(3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid
Overview
Description
“(3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1704073-49-3 . It has a molecular weight of 238.07 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16BFN2O2/c1-14-2-4-15(5-3-14)11-7-9(12(16)17)6-10(13)8-11/h6-8,16-17H,2-5H2,1H3 . This code provides a specific representation of the molecular structure.Scientific Research Applications
Synthesis and Organic Chemistry Applications
Optical Modulation : It demonstrates utility in optical modulation, as seen in a study where phenyl boronic acids were grafted onto polyethylene glycol-wrapped carbon nanotubes. This indicated a clear relationship between the boronic acid structure and the photoluminescence quantum yield of the nanotubes (B. Mu et al., 2012).
Fluorescence Quenching : Studies have explored its role in fluorescence quenching, with findings indicating the involvement of boronic acid derivatives in such processes, particularly in alcohol environments (H. S. Geethanjali et al., 2015).
Biological and Sensor Applications
Glucose Sensing Materials : Research has highlighted its use in constructing glucose sensing materials, particularly useful in physiological pH conditions (Sasmita Das et al., 2003).
Influence on Properties of Phenylboronic Compounds : The introduction of fluorine substituents to phenylboronic compounds, like (3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid, impacts their properties significantly, affecting Lewis acidity and other characteristics relevant in various fields including medicine (Jan T. Gozdalik et al., 2017).
Sequential Fluorescence Probe for Fe3+ and F- Ions : A study demonstrated the use of a boronic acid derivative as a sequential fluorescence probe for detecting Fe3+ and F- ions, indicating its potential in sensing applications (M. Selvaraj et al., 2019).
Specific Reduction of Fructose in Food Matrices : Boronic acids, including this compound, show potential for the specific reduction of fructose in food matrices, useful in food chemistry applications (Paul Pietsch et al., 2016).
Sensing Applications : Boronic acids have diverse sensing applications, including interactions with diols and Lewis bases like fluoride or cyanide anions. These properties facilitate its use in biological labeling, protein manipulation, and therapeutic development (Karel Lacina et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids are generally known to interact with proteins and enzymes that have diol-containing residues, such as serine or threonine .
Mode of Action
Boronic acids, in general, are known to form reversible covalent complexes with proteins and enzymes, altering their function . The presence of the fluorine atom and the methylpiperazinyl group may influence the compound’s binding affinity and selectivity .
Biochemical Pathways
Boronic acids are often used in the suzuki-miyaura coupling reaction, a type of cross-coupling reaction, to form carbon-carbon bonds .
Pharmacokinetics
They are primarily excreted unchanged in the urine .
Result of Action
The interaction of boronic acids with proteins and enzymes can lead to changes in cellular processes, potentially leading to therapeutic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of diols can influence the stability and efficacy of boronic acids . For instance, (3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid is recommended to be stored at 28°C .
Properties
IUPAC Name |
[3-fluoro-5-(4-methylpiperazin-1-yl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BFN2O2/c1-14-2-4-15(5-3-14)11-7-9(12(16)17)6-10(13)8-11/h6-8,16-17H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIYMTSRYIXULX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)N2CCN(CC2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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